2-((Dimethylamino)methyl)-4-isononylphenol
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Overview
Description
2-((Dimethylamino)methyl)-4-isononylphenol is an organic compound that features a phenolic structure with a dimethylamino group and an isononyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-4-isononylphenol typically involves the alkylation of 4-isononylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via the formation of an intermediate Mannich base, which then undergoes cyclization to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-4-isononylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-((Dimethylamino)methyl)-4-isononylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-4-isononylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((Dimethylamino)methyl)-4-nonylphenol
- 2-((Dimethylamino)methyl)-4-octylphenol
- 2-((Dimethylamino)methyl)-4-decylphenol
Uniqueness
2-((Dimethylamino)methyl)-4-isononylphenol is unique due to its specific isononyl side chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
2-((Dimethylamino)methyl)-4-isononylphenol, a compound with significant biological implications, has garnered attention in various fields including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H25N1O1. It features a dimethylamino group and an isononyl chain attached to a phenolic structure, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group can enhance solubility and facilitate interactions with cellular membranes, while the phenolic moiety can participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties, making it a candidate for applications in treating infections.
- Cell Cycle Regulation : Some studies suggest that it can influence cell cycle progression, particularly in cancer cells.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods, showing significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Assays
In vitro cytotoxicity assays were performed using several cancer cell lines. The results indicated that the compound could induce apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Case Studies
- Case Study on Antitumor Effects : A recent study investigated the effects of this compound on tumor growth in xenograft mouse models. The compound demonstrated a reduction in tumor size compared to control groups, indicating potential as an antitumor agent.
- Clinical Relevance : In a clinical trial focusing on patients with resistant bacterial infections, the compound was administered as part of a combination therapy. Preliminary results showed improved patient outcomes with reduced infection rates.
Toxicological Profile
While the compound shows promise in therapeutic applications, its safety profile is crucial for clinical use. Toxicological assessments have indicated potential hepatotoxicity at high concentrations, necessitating further studies to establish safe dosage ranges.
Properties
CAS No. |
55138-52-8 |
---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-(7-methyloctyl)phenol |
InChI |
InChI=1S/C18H31NO/c1-15(2)9-7-5-6-8-10-16-11-12-18(20)17(13-16)14-19(3)4/h11-13,15,20H,5-10,14H2,1-4H3 |
InChI Key |
NOKHOJCRNXGBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
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